molecular formula C11H17NO2 B11902360 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one

Cat. No.: B11902360
M. Wt: 195.26 g/mol
InChI Key: PZEVCAJJKYFOGA-UHFFFAOYSA-N
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Description

2-Butyl-3-oxa-1-azaspiro[44]non-1-en-4-one is a chemical compound with the molecular formula C11H17NO2 It is known for its unique spirocyclic structure, which includes a spiro-connected oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by modulating enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one is unique due to its oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to its diaza counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C11H17NO2/c1-2-3-6-9-12-11(10(13)14-9)7-4-5-8-11/h2-8H2,1H3

InChI Key

PZEVCAJJKYFOGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)O1

Origin of Product

United States

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